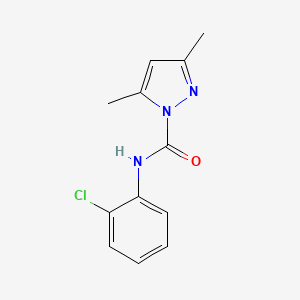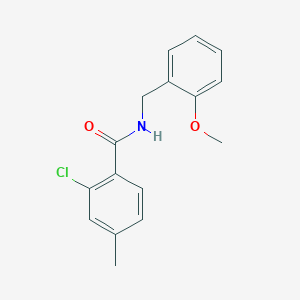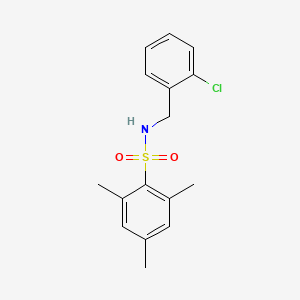
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, also known as ABT-639, is a small molecule antagonist of the T-type calcium channel. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.
作用机制
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione acts as an antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the reduction of pain behavior, and the inhibition of tumor cell growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One advantage of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione is its specificity for the T-type calcium channel, which allows for more targeted effects on neuronal excitability and neurotransmitter release. However, one limitation of this compound is its potential off-target effects, which may limit its therapeutic potential in certain diseases.
未来方向
There are several future directions for research on 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, including the development of more potent and selective T-type calcium channel antagonists, the investigation of this compound in combination with other drugs for the treatment of various diseases, and the exploration of the potential role of this compound in other physiological processes beyond neuronal excitability and neurotransmitter release. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.
合成方法
The synthesis of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with methyl anthranilate to form an intermediate compound. The final step involves the cyclization of the intermediate compound to form this compound.
科学研究应用
1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. In epilepsy, this compound has been shown to reduce seizure activity in animal models. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In cancer, this compound has been shown to inhibit the growth of tumor cells in vitro.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-18-15(20)12-7-3-5-9-14(12)19(16(18)21)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUKZEUXUCGCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)

